NCGC00029283

Description

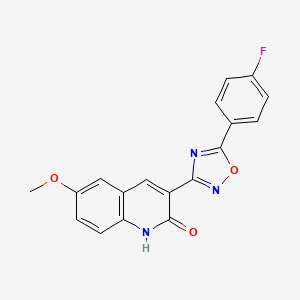

Structure

2D Structure

3D Structure

Properties

CAS No. |

714240-31-0 |

|---|---|

Molecular Formula |

C18H12FN3O3 |

Molecular Weight |

337.3 g/mol |

IUPAC Name |

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C18H12FN3O3/c1-24-13-6-7-15-11(8-13)9-14(17(23)20-15)16-21-18(25-22-16)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,23) |

InChI Key |

FJQADEHMIMENRE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NCGC00029283; NCGC000 29283; NCGC000-29283 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NCGC00029283

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00029283 is a small molecule inhibitor primarily targeting the Werner syndrome helicase-nuclease (WRN), a key enzyme in DNA repair and maintenance of genomic stability. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on WRN inhibition.

Core Mechanism of Action: Inhibition of WRN Helicase Activity

This compound functions as a potent inhibitor of the ATP-dependent 3' to 5' DNA helicase activity of the WRN protein.[1][2] The WRN helicase is crucial for the resolution of various DNA secondary structures that can impede DNA replication and repair, such as G-quadruplexes and Holliday junctions. By inhibiting this enzymatic function, this compound disrupts these critical cellular processes, leading to an accumulation of DNA damage.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against WRN helicase and other related RecQ helicases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Helicase | IC50 (µM) | Reference |

| WRN | 2.3 | [3] |

| BLM | 12.5 | [3] |

| FANCJ | 3.4 | [3] |

Table 1: Inhibitory activity of this compound against various DNA helicases.

It is important to note that while this compound is a potent inhibitor of WRN, it also exhibits activity against other helicases, such as BLM and FANCJ, indicating a degree of non-specificity.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Radiometric Helicase Assay

This assay is used to determine the IC50 values for the inhibition of full-length WRN helicase activity.

Protocol:

-

Prepare a reaction buffer containing 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM dithiothreitol (DTT), 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA.[1]

-

To a microcentrifuge tube, add 15 µL of the reaction buffer.

-

Add 1 µL of this compound at various final concentrations (ranging from 0.5 to 100 µM) or DMSO as a vehicle control.

-

Add 1 µL of full-length recombinant WRN protein (1 nM final concentration) to each reaction tube and incubate at room temperature for 15 minutes.

-

Initiate the helicase reaction by adding 3 µL of a substrate mix containing a radiolabeled forked DNA substrate (FORKR, 0.5 nM final concentration) and ATP (2 mM final concentration).

-

Incubate the reactions at 37°C for 15 minutes.[1]

-

Stop the reactions by adding 20 µL of 2X STOP dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol).[1]

-

Resolve the reaction products on a 12% non-denaturing polyacrylamide gel electrophoresis (PAGE) gel in 1X TBE Buffer at 200 V for 1.5 hours.[1]

-

Visualize the results by autoradiography and quantify the unwound DNA substrate to determine the IC50 values.

Fluorometric High-Throughput Helicase Assay

This assay was utilized in the initial high-throughput screening to identify inhibitors of a catalytically active WRN helicase domain fragment.

Protocol:

-

Prepare a reaction buffer as described in the radiometric helicase assay.

-

Dispense 43 µL of the reaction buffer, containing 24–96 nM of a GST-tagged WRN helicase domain fragment (amino acids 500–946), into a 96-well black assay plate.[1]

-

Add 1 µL of the test compound (this compound) or DMSO.

-

Incubate the plates for 15 minutes at room temperature.

-

Start the reaction by adding 1 µL of a fluorescently labeled forked DNA substrate (FORKF, 200 nM final concentration) and 5 µL of ATP (2 mM final concentration).[1]

-

Monitor the increase in fluorescence over time using a plate reader to measure the helicase activity.

U2-OS Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of the U2-OS osteosarcoma cell line.

Protocol:

-

Culture U2-OS cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin antibiotic.

-

Count and resuspend the cells to a concentration of 35,000 cells/mL in the culture medium.[1]

-

Prepare a 100-fold concentrated stock solution of this compound in DMSO.

-

For each experimental condition, add 15 µL of the inhibitor stock solution or DMSO to 1.5 mL of the U2-OS cell suspension.

-

Plate 100 µL of the cell suspension in triplicate into a 96-well plate.

-

Incubate the plates for the desired time points (e.g., 0, 24, 48, 72 hours).

-

At each time point, add 10 µL of WST-1 cell proliferation reagent to each well and incubate for 2 hours.[1]

-

Measure the absorbance at 450 nm using a plate reader to determine cell viability.

Signaling Pathways Modulated by this compound

The inhibition of WRN by this compound triggers a cascade of cellular events, particularly in cancer cells with specific genetic backgrounds, such as those with microsatellite instability (MSI).

DNA Damage Response and p53 Activation

Inhibition of WRN helicase activity leads to the accumulation of unresolved DNA replication and repair intermediates, resulting in the formation of DNA double-strand breaks (DSBs).[4] This DNA damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates the checkpoint kinase 2 (Chk2).[5] Activated Chk2 then phosphorylates and stabilizes the tumor suppressor protein p53.[5]

References

- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

NCGC00029283: A Comprehensive Technical Analysis of its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00029283 is a small molecule inhibitor primarily targeting the Werner syndrome helicase-nuclease (WRN), a key enzyme involved in DNA replication, repair, and recombination.[1][2][3] This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing its associated biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts centered on WRN inhibition as a potential therapeutic strategy, particularly in the context of synthetic lethality in cancer.[3][4]

Primary Target and Inhibitory Activity

The principal molecular target of this compound is the helicase domain of the Werner syndrome (WRN) protein.[1][2][5] WRN is a multifunctional enzyme possessing both 3' to 5' DNA helicase and 3' to 5' DNA exonuclease activities, playing a crucial role in maintaining genomic stability.[3] this compound demonstrates inhibitory effects on the helicase function of WRN, which is essential for resolving complex DNA structures that can arise during replication and repair.[3]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against WRN and other related helicases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Helicase | IC50 (μM) |

| Werner syndrome helicase-nuclease (WRN) | 2.3 [1][2][5] |

| Bloom syndrome protein helicase (BLM) | 12.5[1][2] |

| Fanconi anemia group J protein helicase (FANCJ) | 3.4[1][2] |

Table 1: Inhibitory activity of this compound against various DNA helicases.

Experimental Protocols

The identification and characterization of this compound as a WRN inhibitor involved a series of robust experimental procedures.

High-Throughput Screening (HTS) for WRN Helicase Inhibitors

This compound was identified from a large-scale screening campaign of approximately 350,000 small molecules.[3]

-

Assay Principle: A fluorometric assay was employed to measure the unwinding of duplex DNA by a catalytically active fragment of the WRN helicase domain.[3] Inhibition of this unwinding activity resulted in a measurable change in fluorescence.

-

Reaction Conditions: The screening was conducted under optimized conditions to ensure stability and activity of the WRN helicase fragment over the duration of the experiment.[3] A reaction time of 5 minutes was determined to be sufficient.[3]

-

Hit Confirmation: Active compounds, or "hits," from the primary screen were subjected to a confirmatory screen to verify their inhibitory activity.[3]

Cell-Based Proliferation Assays

To assess the cellular effects of this compound, cell proliferation assays were conducted.

-

Cell Line: U2-OS osteosarcoma cells were utilized for these experiments.[3]

-

Methodology: Cells were treated with varying concentrations of this compound (ranging from 0-100 μM) for 24 to 72 hours.[1] Cell proliferation was monitored to determine the compound's effect on cell growth.

-

Observed Effect: this compound was found to effectively block the proliferation of U2-OS cells.[1] A 50% reduction in cell proliferation was observed after two days of exposure to 100 μM of the compound.[3]

Visualized Signaling Pathways and Workflows

WRN's Role in DNA Repair and a aypothetical Inhibition Pathway

The following diagram illustrates the central role of WRN in DNA repair and the proposed mechanism of action for this compound.

Figure 1: Role of WRN in DNA repair and its inhibition by this compound.

Experimental Workflow for Inhibitor Identification

The logical flow of the high-throughput screening process to identify WRN inhibitors is depicted below.

Figure 2: High-throughput screening workflow for identifying WRN inhibitors.

Conclusion

This compound is a valuable tool compound for studying the biological functions of Werner syndrome helicase. Its inhibitory action on the helicase domain of WRN disrupts crucial DNA metabolic pathways, leading to reduced cell proliferation. The methodologies outlined herein provide a foundation for the continued investigation of this compound and the development of more potent and selective WRN inhibitors for potential therapeutic applications, particularly in cancers exhibiting synthetic lethality with WRN inhibition.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: NCGC00029283 as a Novel Investigator for Werner Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NCGC00029283, a known inhibitor of the Werner syndrome (WRN) helicase. This document details the compound's inhibitory activity, its effects on cell proliferation, and the experimental protocols utilized for its characterization. Furthermore, it elucidates a key signaling pathway involved in WRN protein degradation, offering insights for therapeutic development in Werner syndrome and related pathologies.

Introduction to Werner Syndrome and the WRN Helicase

Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by the premature onset of age-related diseases, including cataracts, type 2 diabetes, osteoporosis, and a variety of cancers. The syndrome is caused by mutations in the WRN gene, which encodes a protein that is a member of the RecQ family of DNA helicases. The WRN protein possesses both a 3' to 5' DNA helicase activity and a 3' to 5' exonuclease activity. It plays a critical role in maintaining genomic stability through its involvement in DNA replication, repair, and recombination. The loss of WRN function leads to genomic instability, which is thought to underlie the premature aging phenotype observed in WS patients. Given its central role in DNA metabolism, the WRN helicase has emerged as a promising therapeutic target.

Quantitative Data Summary for this compound

This compound was identified as a potent inhibitor of the WRN helicase through a high-throughput screening campaign. Its inhibitory activity against WRN and other related helicases, as well as its effect on cancer cell proliferation, are summarized below.

| Target | Assay Type | IC50 (µM) | Reference |

| WRN Helicase | Radiometric Helicase Assay | 2.3 | [1][2][3] |

| BLM Helicase | Radiometric Helicase Assay | 12.5 | [1][2][3] |

| FANCJ Helicase | Radiometric Helicase Assay | 3.4 | [1][2][3] |

| Cell Line | Assay Type | Compound | Concentration (µM) | Effect | Time Point | Reference |

| U2-OS | Cell Proliferation | This compound | 100 | ~50% reduction in cell proliferation | 48 hours |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radiometric Helicase Assay for IC50 Determination

This assay measures the ability of an inhibitor to prevent the unwinding of a radiolabeled DNA substrate by the WRN helicase.

Materials:

-

Full-length recombinant WRN protein

-

Radiolabeled forked duplex DNA substrate (FORKR)

-

Assay buffer: 40 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 5 mM DTT, and 0.1 mg/ml BSA

-

ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

2X STOP dye: 0.5% SDS, 50 mM EDTA, 40% glycerol, 0.1% bromophenol blue, and 0.1% xylene cyanol

-

12% non-denaturing polyacrylamide gel

-

1X TBE buffer

Procedure:

-

Prepare reaction mixtures containing assay buffer, 2 mM ATP, and 0.5 nM of the radiolabeled FORKR DNA substrate.

-

Add increasing concentrations of this compound (typically from 0 to 100 µM) to the reaction mixtures. The final DMSO concentration should be kept constant across all reactions.

-

Initiate the reaction by adding 1 nM of full-length WRN protein.

-

Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes).

-

Terminate the reactions by adding an equal volume of 2X STOP dye.

-

Resolve the reaction products on a 12% non-denaturing polyacrylamide gel in 1X TBE buffer.

-

Visualize the gel using a phosphorimager and quantify the amount of unwound DNA substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Materials:

-

U2-OS (human osteosarcoma) cells

-

DMEM with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

-

This compound dissolved in DMSO

-

96-well plates

-

WST-1 cell proliferation reagent

-

Plate reader

Procedure:

-

Culture U2-OS cells in DMEM supplemented with 10% FBS and antibiotics.

-

Harvest and resuspend the cells to a concentration of 35,000 cells/mL.

-

Prepare a 100-fold concentrated stock of this compound in DMSO.

-

Add the compound stock or DMSO (vehicle control) to the cell suspension to achieve the final desired concentrations (e.g., 0-100 µM).

-

Plate 100 µL of the cell suspension in triplicate into 96-well plates for each condition and time point (e.g., days 0, 1, 2, and 3).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

At each time point, add 10 µL of WST-1 reagent to the appropriate plate and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and plot the results.

Mandatory Visualizations

High-Throughput Screening Workflow for WRN Helicase Inhibitors

Caption: High-throughput screening workflow for the identification of WRN helicase inhibitors.

Signaling Pathway of WRN Degradation upon Inhibition

Caption: PIAS4-RNF4-p97/VCP-mediated degradation of chromatin-trapped WRN upon inhibition.

References

NCGC00029283: A Chemical Probe for Interrogating Werner Syndrome Helicase (WRN) Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Werner Syndrome Helicase (WRN), a member of the RecQ helicase family, is a critical enzyme in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] Its dual catalytic activities, a 3' to 5' DNA helicase and a 3' to 5' DNA exonuclease, underscore its multifaceted involvement in nucleic acid metabolism.[2] Emerging evidence has positioned WRN as a promising therapeutic target, particularly in cancers with microsatellite instability (MSI).[1][3][4] This technical guide provides a comprehensive overview of NCGC00029283, a small molecule inhibitor of WRN helicase activity, as a chemical probe to elucidate the cellular functions of WRN. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways and the experimental workflow for its validation.

Introduction to WRN and the Rationale for a Chemical Probe

Werner Syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, is caused by mutations in the WRN gene.[2] The WRN protein is a key player in various DNA metabolic pathways, and its deficiency leads to genomic instability.[5] The helicase and exonuclease domains of WRN can act independently or in concert to process a variety of DNA structures, including double-strand breaks, replication forks, and Holliday junctions.[6]

The concept of synthetic lethality, where the inhibition of one gene product is lethal only in the context of a pre-existing mutation in another gene, has brought WRN to the forefront of cancer therapy research.[3] Specifically, cancers with high microsatellite instability (MSI-H), which have a deficient DNA mismatch repair (MMR) system, are highly dependent on WRN for survival.[3][6] This dependency makes WRN an attractive target for therapeutic intervention in MSI-H tumors.[6]

A chemical probe is a small molecule that selectively modulates a protein's function, enabling researchers to study its role in complex biological systems.[7] this compound has been identified as an inhibitor of WRN helicase activity and serves as a valuable tool to dissect the cellular pathways in which WRN is involved.[2][8][9] This guide will provide the necessary technical details for researchers to effectively utilize this compound in their studies.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound against WRN and other related helicases.

| Target | Assay Type | IC50 (µM) | Reference |

| WRN Helicase | Radiometric | 2.3 | [8][9][10][11][12][13] |

| BLM Helicase | Radiometric | 12.5 | [8][9][10][11][12][13] |

| FANCJ Helicase | Radiometric | 3.4 | [8][9][10][11][12][13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Radiometric Helicase Assay for IC50 Determination

This assay measures the ability of WRN to unwind a radiolabeled DNA substrate and the inhibitory effect of this compound.

Materials:

-

Purified full-length WRN protein

-

Radiolabeled forked duplex DNA substrate (FORKR)

-

Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA

-

ATP solution (2 mM final concentration)

-

This compound dissolved in DMSO

-

2X STOP dye: EDTA, glycerol, bromophenol blue, and xylene cyanol

-

12% non-denaturing polyacrylamide gel

-

1X TBE Buffer

Protocol:

-

Prepare a reaction mixture by adding 15 µL of reaction buffer to a microcentrifuge tube.

-

Add 1 µL of this compound at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.

-

Add 1 µL of full-length WRN protein and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 3 µL of a mix containing the FORKR substrate (0.5 nM final concentration) and ATP (2 mM final concentration).

-

Incubate the reaction at 37°C for 15 minutes.

-

Stop the reaction by adding 20 µL of 2X STOP dye.

-

Resolve the reaction products on a 12% non-denaturing polyacrylamide gel in 1X TBE buffer for 1.5 hours at 200V.

-

Visualize the gel using a phosphorimager and quantify the amount of unwound substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Materials:

-

U2-OS human osteosarcoma cells (ATCC HTB-96)

-

DMEM with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

-

This compound dissolved in DMSO

-

WST-1 cell proliferation reagent

-

96-well plates

-

Plate reader (450 nm)

Protocol:

-

Culture U2-OS cells in DMEM supplemented with 10% FBS and antibiotics.

-

Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the final desired concentrations.

-

Count and resuspend the U2-OS cells to a concentration of 35,000 cells/mL in fresh media.

-

For each experimental condition, add 15 µL of the this compound stock solution or DMSO to 1.5 mL of the cell suspension.

-

Plate 100 µL of each cell condition in triplicate on four 96-well plates (representing days 0, 1, 2, and 3).

-

On day 0, add 10 µL of WST-1 reagent to the corresponding plate and incubate for 2 hours. Measure the absorbance at 450 nm.

-

Repeat the WST-1 measurement for the remaining plates on days 1, 2, and 3.

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control cells. This compound has been shown to reduce U2-OS cell proliferation at concentrations ranging from 1 to 100 µM over 24 to 72 hours.[10][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving WRN and a typical workflow for validating a chemical probe like this compound.

WRN in the DNA Damage Response

Caption: WRN's role in the DNA damage response pathway.

WRN and p53 Interaction

Caption: The regulatory feedback loop between WRN and p53.

Experimental Workflow for Chemical Probe Validation

Caption: A generalized workflow for validating a chemical probe.

Conclusion

This compound serves as a valuable chemical probe for investigating the multifaceted roles of WRN helicase in cellular processes. Its inhibitory activity against WRN provides a means to explore the consequences of WRN dysfunction, particularly in the context of DNA repair and genome stability. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to utilize this compound for dissecting WRN-dependent pathways and for the potential development of novel therapeutic strategies targeting WRN in diseases such as cancer. Further characterization of its selectivity and cellular effects will continue to refine its utility as a specific and potent chemical probe for WRN.

References

- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. ATR and ATM differently regulate WRN to prevent DSBs at stalled replication forks and promote replication fork recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR and ATM differently regulate W ... | Article | H1 Connect [archive.connect.h1.co]

- 7. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]

- 8. mskcc.org [mskcc.org]

- 9. WRN helicase regulates the ATR–CHK1-induced S-phase checkpoint pathway in response to topoisomerase-I–DNA covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 13. medchemexpress.com [medchemexpress.com]

Investigating the Synthetic Lethal Relationship of WRN Helicase Inhibition with NCGC00029283 in Microsatellite Unstable Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality offers a promising avenue for the development of targeted cancer therapies. This technical guide delves into the investigation of NCGC00029283, a known inhibitor of Werner syndrome (WRN) helicase, and its potential to exploit a synthetic lethal relationship in cancers exhibiting microsatellite instability (MSI). This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data analysis to facilitate further research and drug development in this domain.

Introduction: The WRN-MSI Synthetic Lethal Paradigm

Werner syndrome helicase (WRN), a member of the RecQ helicase family, plays a crucial role in maintaining genomic stability through its functions in DNA replication, repair, and recombination.[1] Tumors with microsatellite instability (MSI) arise from a deficient DNA mismatch repair (dMMR) system, leading to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites.[1]

A compelling synthetic lethal relationship exists between the inhibition of WRN and MSI status.[1] Cancers with MSI are highly dependent on WRN for survival, whereas microsatellite stable (MSS) cancers are not.[2] The underlying mechanism is attributed to the expansion of TA-dinucleotide repeats in MSI cells, which form secondary DNA structures that impede DNA replication.[2][3] WRN is essential for resolving these structures.[2] In the absence of functional WRN, these unresolved structures lead to replication fork stalling, DNA double-strand breaks (DSBs), and ultimately, cell death.[1][2] This selective vulnerability of MSI cancer cells to WRN inhibition provides a clear therapeutic window.

This compound has been identified as an inhibitor of WRN helicase, making it a valuable tool compound to probe this synthetic lethal interaction.

This compound: A Werner Syndrome Helicase Inhibitor

This compound is a small molecule that has been shown to inhibit the helicase activity of WRN. It also exhibits inhibitory activity against other helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various helicases.

| Target Helicase | IC50 (µM) |

| WRN | 2.3[4] |

| BLM | 12.5[4] |

| FANCJ | 3.4[4] |

Exploiting Synthetic Lethality in MSI Cancers

The selective killing of MSI cancer cells by WRN inhibitors is a prime example of targeted therapy based on synthetic lethality. Inhibition of WRN in MSI cells triggers a cascade of events, including DNA damage, cell cycle arrest, and apoptosis.

Signaling Pathway of WRN Inhibition in MSI Cancers

The following diagram illustrates the proposed signaling pathway initiated by WRN inhibition in the context of MSI.

Caption: Synthetic lethality pathway of WRN inhibition in MSI cancer cells.

Quantitative Data: Selective Proliferation Inhibition

While specific dose-response data for this compound in MSI versus MSS cell lines is not publicly available, studies on other potent and selective WRN inhibitors, such as GSK_WRN3 and GSK_WRN4, demonstrate the principle of selective inhibition. The following table presents representative data on the growth inhibition of various cancer cell lines with different microsatellite stability statuses when treated with a WRN inhibitor.

| Cell Line | Tissue of Origin | MSI Status | WRN Inhibitor GI50 (µM) (Representative Data) |

| SW48 | Colorectal | MSI | < 0.1 |

| HCT116 | Colorectal | MSI | < 0.1 |

| KM12 | Colorectal | MSI | < 0.1 |

| LS411N | Colorectal | MSI | < 0.1 |

| SW620 | Colorectal | MSS | > 10 |

| HT-29 | Colorectal | MSS | > 10 |

| CAL33 | Head and Neck | MSS | > 10 |

Note: The GI50 values are representative for potent WRN inhibitors and are intended to illustrate the selective effect.[5][6]

Effect on Cell Cycle

Inhibition of WRN in MSI cells leads to a characteristic cell cycle arrest, primarily in the G2/M phase, as a consequence of the DNA damage response.

Caption: Effect of WRN inhibition on cell cycle progression in MSI vs. MSS cells.

Experimental Protocols

Radiometric Helicase Assay

This assay is used to determine the inhibitory effect of a compound on the DNA unwinding activity of WRN helicase.

Materials:

-

Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl2, 5 mM DTT, 100 µg/ml BSA)

-

Purified full-length WRN protein

-

Radiolabeled forked DNA substrate (FORKR)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

2X STOP dye (e.g., 1% SDS, 60 mM EDTA, 10% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Polyacrylamide gel

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes by adding reaction buffer.

-

Add the test compound (e.g., this compound) at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.

-

Add purified WRN protein to each reaction and incubate at room temperature for 15 minutes.

-

Initiate the helicase reaction by adding the radiolabeled FORKR substrate and ATP.

-

Incubate the reactions at 37°C for 15 minutes.

-

Stop the reactions by adding 2X STOP dye.

-

Resolve the reaction products on a polyacrylamide gel.

-

Visualize the separated substrate and unwound DNA products using autoradiography.

-

Quantify the percentage of unwound DNA to determine the IC50 value of the inhibitor.

Cell Proliferation Assay (WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

U2-OS, HeLa, or relevant MSI and MSS cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

WST-1 cell proliferation reagent

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,500 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the test compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental and Logical Workflow

The following diagram outlines the logical workflow for investigating the synthetic lethality of a WRN inhibitor.

Caption: Experimental workflow for assessing the synthetic lethality of a WRN inhibitor.

Conclusion

The synthetic lethal interaction between WRN inhibition and microsatellite instability presents a highly promising strategy for the development of targeted therapies for a significant subset of cancers. This compound serves as a valuable chemical probe for elucidating the molecular mechanisms underpinning this vulnerability. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate this and other WRN inhibitors, with the ultimate goal of translating these findings into effective clinical treatments for patients with MSI tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]

NCGC00029283: A Potent Inhibitor of Werner Syndrome Helicase for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential as a therapeutic agent in cancer biology, with a particular focus on tumors exhibiting microsatellite instability (MSI). This document details the biochemical activity of this compound, its effects on cancer cells, and relevant experimental protocols for its investigation.

Introduction to this compound and WRN Helicase

Werner syndrome helicase (WRN) is a member of the RecQ family of DNA helicases, which are crucial for preserving genome integrity. The WRN protein possesses both 3' to 5' helicase and exonuclease activities, enabling it to resolve complex DNA structures that can arise during replication and repair processes.[1] Deficiencies in WRN function lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and an increased risk of cancer.[1]

In the context of cancer, WRN plays a critical role in the survival of certain tumor types, particularly those with defects in other DNA repair pathways. This has led to the exploration of WRN as a therapeutic target. This compound has been identified as a potent inhibitor of the helicase activity of WRN, offering a promising avenue for targeted cancer therapy.[2][3]

Biochemical Activity and Specificity of this compound

This compound demonstrates inhibitory activity against the helicase function of WRN. Its potency has been quantified through in vitro helicase assays.

Table 1: Inhibitory Activity of this compound against RecQ Helicases

| Target Helicase | IC50 (μM) | Reference |

| WRN | 2.3 | [2][3] |

| BLM | 12.5 | [2][3] |

| FANCJ | 3.4 | [2][3] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

As shown in Table 1, this compound is most potent against WRN, although it also exhibits some activity against other RecQ helicases like FANCJ and, to a lesser extent, BLM.[2][3] This highlights the need for further studies to fully characterize its specificity profile.

Mechanism of Action in Cancer Biology: Synthetic Lethality

The primary mechanism through which WRN inhibitors like this compound are thought to exert their anti-cancer effects is through a concept known as synthetic lethality . This occurs when the combination of two genetic alterations (e.g., a mutation in a cancer cell and the inhibition of a specific protein) leads to cell death, while either alteration alone is viable.

Many cancers, particularly those with microsatellite instability (MSI) , have deficiencies in their DNA mismatch repair (MMR) system. This leads to an accumulation of mutations, especially in repetitive DNA sequences. These cells become heavily reliant on other DNA repair pathways, including the one involving WRN, to manage the resulting replication stress and DNA damage.

By inhibiting WRN with this compound in MSI cancer cells, a critical DNA repair pathway is blocked. This leads to an accumulation of unresolved DNA replication forks, double-strand breaks, and ultimately, apoptosis (programmed cell death). Normal, healthy cells with a functional MMR system are less dependent on WRN and are therefore less affected by its inhibition. This provides a therapeutic window for selectively targeting cancer cells.

Diagram 1: The Principle of Synthetic Lethality with WRN Inhibition

Caption: Synthetic lethality in MSI cancer cells treated with a WRN inhibitor.

Cellular Effects of this compound

Studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells.

Table 2: Effect of this compound on U2-OS Cancer Cell Proliferation

| Cell Line | Concentration (μM) | Incubation Time (hours) | Effect | Reference |

| U2-OS | 0-100 | 24, 48, 72 | Reduction in cell proliferation | [2] |

U2-OS is a human osteosarcoma cell line.

The inhibition of WRN leads to increased DNA damage, which can be visualized by the formation of γ-H2AX foci, a marker for DNA double-strand breaks.

Diagram 2: Proposed Signaling Pathway of WRN Inhibition

Caption: Signaling cascade following WRN helicase inhibition by this compound in MSI cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro WRN Helicase Activity Assay

This assay measures the ability of this compound to inhibit the DNA unwinding activity of purified WRN protein. A common method involves a fluorescence-based assay.

Diagram 3: Workflow for a Fluorescence-Based Helicase Assay

Caption: Experimental workflow for an in vitro WRN helicase activity assay.

Protocol:

-

Prepare the DNA substrate: A forked DNA duplex with a fluorescent reporter and a quencher on opposite strands is commonly used. When the duplex is unwound, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), ATP, and the DNA substrate.

-

Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Initiate Reaction: Add purified recombinant WRN protein to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., U2-OS) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle (DMSO) control.

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle control and plot cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Immunofluorescence for γ-H2AX Foci Formation

This method is used to visualize and quantify DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated γ-H2AX.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.

Future Directions and Clinical Perspective

While this compound is a valuable research tool, there is no publicly available information on its progression into clinical trials. However, the broader class of WRN inhibitors is actively being investigated in clinical settings for the treatment of MSI-H/dMMR solid tumors. The development of these inhibitors represents a promising new frontier in precision oncology.

Future research on this compound should focus on:

-

In vivo efficacy: Evaluating its anti-tumor activity in animal models of MSI cancers.

-

Pharmacokinetics and pharmacodynamics: Characterizing its absorption, distribution, metabolism, and excretion, as well as its target engagement in vivo.

-

Combination therapies: Investigating potential synergistic effects with other anti-cancer agents, such as PARP inhibitors or immune checkpoint inhibitors.

Conclusion

This compound is a potent inhibitor of WRN helicase with a clear mechanism of action based on the principle of synthetic lethality in MSI cancers. This technical guide provides a foundation for researchers to explore the therapeutic potential of this compound and other WRN inhibitors. The provided experimental protocols offer a starting point for in-depth investigation into the biological effects of this promising class of anti-cancer compounds. Further research is warranted to fully elucidate the clinical potential of targeting WRN in oncology.

References

NCGC00029283: A Novel Inhibitor of Werner Syndrome Helicase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of NCGC00029283, a novel small molecule inhibitor of Werner syndrome helicase (WRN). WRN is a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1] The identification of this compound stems from a high-throughput screening campaign aimed at discovering new chemical probes to study WRN function and explore its potential as a therapeutic target in oncology.[1][2] This document details the biochemical and cell-based activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its characterization.

Introduction to Werner Syndrome Helicase (WRN)

Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer.[1][3] The syndrome is caused by mutations in the WRN gene, which encodes a protein possessing both 3' to 5' DNA helicase and 3' to 5' exonuclease activities.[4] The WRN protein is a member of the RecQ family of DNA helicases and plays a critical role in various DNA metabolic pathways, including DNA replication, base excision repair, and the maintenance of telomere integrity.[3][4][5]

The dual enzymatic functions of WRN are crucial for resolving complex DNA structures that can arise during replication and repair, thereby preventing genomic instability.[3][4] Given its central role in DNA metabolism, particularly in cancer cells that often exhibit deficiencies in DNA repair pathways, WRN has emerged as a promising target for the development of novel anti-cancer therapies. The concept of synthetic lethality, where the inhibition of WRN in cancer cells with specific genetic backgrounds (e.g., microsatellite instability) leads to cell death, is a key driver for the discovery of potent and selective WRN inhibitors.[1]

Discovery of this compound

This compound was identified through a large-scale, high-throughput screening (HTS) of approximately 350,000 small molecules.[2] The primary screen was a fluorometric assay designed to detect the inhibition of the DNA unwinding activity of a catalytically active fragment of the WRN helicase domain.[2] Active compounds from the primary screen were then subjected to a series of confirmatory and secondary assays to verify their activity, determine their potency and specificity, and assess their mechanism of action.

Biochemical Characterization

Inhibitory Activity against RecQ Helicases

This compound was characterized for its inhibitory activity against the helicase activity of full-length WRN protein, as well as other related RecQ helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[6][7] The half-maximal inhibitory concentrations (IC50) were determined using radiometric helicase assays.

| Target Helicase | IC50 (μM) |

| WRN | 2.3[6][7] |

| BLM | 12.5[6][7] |

| FANCJ | 3.4[6][7] |

Table 1: Inhibitory activity of this compound against various RecQ helicases.

Reversibility of Inhibition

To understand the mechanism of inhibition, a radiometric helicase inhibitor reversibility assay was performed. This assay determines whether the compound binds covalently or non-covalently to the enzyme.

Cellular Characterization

Effect on Cell Proliferation

The biological activity of this compound was assessed by examining its effect on the proliferation of the human osteosarcoma cell line, U2-OS. These cells are known to utilize the Alternative Lengthening of Telomeres (ALT) pathway, in which WRN is implicated.[8] Treatment with this compound resulted in a dose-dependent reduction in U2-OS cell proliferation.[6][7] A 50% reduction in cell proliferation was observed after 48 hours of exposure to 100 μM of the compound.[8]

| Cell Line | Concentration (μM) | Incubation Time (h) | Result |

| U2-OS | 1, 10, 100[6][7] | 24, 48, 72[6][7] | Reduction in cell proliferation[6][7] |

Table 2: Effect of this compound on the proliferation of U2-OS cells.

Experimental Protocols

High-Throughput Fluorometric Helicase Assay (Discovery)

This assay was employed for the initial high-throughput screening to identify inhibitors of WRN helicase activity.

-

Principle: The assay measures the unwinding of a forked DNA substrate with a fluorophore and a quencher on opposite strands. Upon unwinding by WRN, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Protocol:

-

A catalytically active GST-WRN helicase domain fragment (20 nM) was incubated with the test compounds.

-

A fluorescent forked DNA substrate (100 nM) was added to the reaction.

-

The reaction was initiated by the addition of ATP.

-

Fluorescence was measured over time to determine the rate of DNA unwinding. A reaction time of 5 minutes was found to be sufficient.[2]

-

Radiometric Helicase Assay (IC50 Determination)

This assay was used to determine the potency of the inhibitors against full-length WRN and other helicases.

-

Principle: This assay uses a radioactively labeled DNA substrate. The unwound single-stranded DNA product is separated from the double-stranded substrate by polyacrylamide gel electrophoresis (PAGE), and the amount of product is quantified.

-

Protocol:

-

Full-length WRN protein (1 nM) was incubated with varying concentrations of this compound in a reaction buffer.[9]

-

A 32P-labeled forked DNA substrate (FORKR, 0.5 nM) and ATP (2 mM) were added to initiate the reaction.[9]

-

The reaction was incubated at 37°C for 15 minutes.[9]

-

The reaction was stopped by the addition of a stop dye solution.[9]

-

The products were resolved on a 12% native PAGE gel.[9]

-

The gel was dried and exposed to a phosphor screen, and the bands were quantified to determine the percentage of unwound substrate.

-

IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Radiometric Helicase Inhibitor Reversibility Assay

This assay was performed to assess whether the inhibition of WRN by the identified compounds was reversible.

-

Principle: The enzyme is pre-incubated with a high concentration of the inhibitor and then rapidly diluted to a concentration below the IC50. If the inhibitor is reversible, its dissociation from the enzyme will lead to the recovery of enzymatic activity.

-

Protocol:

-

Full-length WRN (100 nM) was incubated with the inhibitor at a concentration 10-fold higher than its IC50.[9]

-

This mixture was then diluted 100-fold into a reaction mixture containing the radiolabeled DNA substrate and ATP, bringing the inhibitor concentration to 10-fold below its IC50.[9]

-

The unwinding reaction was allowed to proceed, and samples were taken at various time points.

-

The products were analyzed by native PAGE as described for the radiometric helicase assay.

-

Cell Proliferation Assay

This assay was used to evaluate the effect of this compound on the growth of cancer cells.

-

Principle: The WST-1 reagent is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

U2-OS cells were seeded in 96-well plates at a density of 3,500 cells per well.[9]

-

The cells were treated with various concentrations of this compound (or DMSO as a vehicle control) and incubated for 24, 48, or 72 hours.[9]

-

At each time point, 10 µL of WST-1 reagent was added to each well, and the plates were incubated for 2 hours at 37°C.[9]

-

The absorbance at 450 nm was measured using a microplate reader.[9]

-

Cell proliferation was normalized to the DMSO-treated control cells.[9]

-

Visualizations

Signaling Pathway of WRN in DNA Damage Response

The following diagram illustrates the central role of Werner syndrome helicase in the DNA damage response, a pathway that is disrupted by this compound.

Caption: WRN's role in the DNA damage response and its inhibition by this compound.

Experimental Workflow for this compound Characterization

The logical flow of experiments from initial discovery to cellular characterization of this compound is depicted below.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a novel, reversible inhibitor of Werner syndrome helicase discovered through a high-throughput screening campaign. It demonstrates activity against WRN helicase in the low micromolar range and exhibits inhibitory effects on the proliferation of cancer cells. The detailed characterization of this compound provides a valuable chemical tool for further elucidating the biological roles of WRN and for exploring the therapeutic potential of WRN inhibition in oncology. This technical guide serves as a comprehensive resource for researchers interested in utilizing this compound in their studies of DNA repair, genomic instability, and cancer biology.

References

- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tebubio.com [tebubio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]

- 9. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCGC00029283: An In Vitro Inhibitor of Werner Syndrome Helicase

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00029283 is a small molecule inhibitor primarily targeting the Werner syndrome helicase-nuclease (WRN), a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] This document provides detailed in vitro assay protocols and quantitative data for researchers investigating the biological activities of this compound. The protocols outlined below are based on established high-throughput screening methods and cellular assays.[1]

Data Presentation

The inhibitory activity of this compound has been quantified against WRN and other related helicases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target Helicase | IC50 (µM) |

| WRN | 2.3[1][2][3] |

| BLM | 12.5[1][2][3] |

| FANCJ | 3.4[1][2][3] |

Table 1: Inhibitory activity of this compound against various DNA helicases.

Signaling Pathway

WRN plays a crucial role in the cellular response to DNA damage and replication stress. It participates in multiple DNA repair pathways, including classical non-homologous end joining (c-NHEJ) and homologous recombination repair (HRR).[4] Under conditions of replication stress, WRN is essential for the activation of the ATR/CHK1 and ATM signaling pathways.[4] The inhibition of WRN by this compound is expected to disrupt these pathways, leading to genomic instability, particularly in cancer cells with specific DNA repair deficiencies.

Caption: WRN's role in DNA damage response and inhibition by this compound.

Experimental Protocols

Radiometric Helicase Inhibitor Assay

This assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase.

Materials:

-

Full-length recombinant WRN protein

-

Radiolabeled forked DNA substrate (FORKR)

-

Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA[1]

-

ATP solution (2 mM final concentration)

-

This compound (or other test compounds) dissolved in DMSO

-

2X STOP dye: EDTA, glycerol, bromophenol blue, and xylene cyanol[1]

-

Microcentrifuge tubes

-

37°C incubator

Procedure:

-

In a microcentrifuge tube, add 15 µL of reaction buffer.

-

Add 1 µL of this compound at various concentrations (e.g., 0.5–100 µM final concentration) or DMSO as a vehicle control.

-

Add 1 µL of full-length WRN protein (1 nM final concentration) to each reaction and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 3 µL of a substrate mix containing 0.5 nM radiolabeled FORKR and 2 mM ATP (final concentrations).

-

Incubate the reactions at 37°C for 15 minutes.

-

Stop the reactions by adding 20 µL of 2X STOP dye.

-

Analyze the products by polyacrylamide gel electrophoresis and visualize the unwound DNA substrate by autoradiography.

-

Quantify the percentage of unwound DNA to determine the inhibitory activity of this compound.

Caption: Workflow for the radiometric helicase inhibitor assay.

Cell Proliferation (WST-1) Assay

This colorimetric assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

U2-OS or HeLa cells

-

DMEM with 10% FBS and Penicillin/Streptomycin

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

WST-1 cell proliferation reagent

-

Microplate reader (450 nm absorbance)

Procedure:

-

Seed U2-OS cells in 96-well plates at a density of 3,000 - 5,000 cells per well in 100 µL of culture medium and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium (e.g., 1 µM, 10 µM, 100 µM).[1] Include a DMSO vehicle control.

-

Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

-

At the end of the incubation period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plates for 2-4 hours at 37°C.

-

Shake the plates thoroughly for 1 minute on a shaker.

-

Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.

Caption: Workflow for the WST-1 cell proliferation assay.

Conclusion

This compound is a valuable tool for studying the function of WRN helicase and its role in DNA metabolism. The protocols provided here offer a starting point for in vitro characterization of this and other WRN inhibitors. Further investigation into the cellular effects of this compound, particularly in the context of different cancer genetic backgrounds, is warranted to explore its therapeutic potential.

References

- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WRN's helicase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. oaepublish.com [oaepublish.com]

Recommended Cell Lines for NCGC00029283 Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides recommendations for suitable cell lines for studying the Werner syndrome helicase (WRN) inhibitor, NCGC00029283. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in designing robust experiments. This compound is an inhibitor of the WRN helicase, a key enzyme involved in DNA replication, repair, and recombination.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly in cancers with specific genetic backgrounds such as microsatellite instability-high (MSI-H). The selection of appropriate cell lines is therefore critical for elucidating its mechanism of action and evaluating its therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN).[2][3] WRN plays a crucial role in maintaining genomic stability through its involvement in various DNA metabolic pathways, including DNA replication, recombination, and repair.[1] Inhibition of WRN helicase activity can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, making it an attractive target for cancer therapy.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the 3' to 5' DNA helicase activity of the WRN protein.[1] This inhibition disrupts the normal processing of DNA intermediates that arise during replication and repair, leading to an accumulation of DNA damage and stalled replication forks.[4] In cancer cells with pre-existing defects in other DNA repair pathways, such as mismatch repair (MMR), the inhibition of WRN can be catastrophic, leading to cell death. This concept of synthetic lethality is a cornerstone of its anti-cancer potential.

Signaling Pathway Diagram

Caption: Inhibition of WRN helicase by this compound.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. Based on its mechanism of action, the following categories of cell lines are recommended:

Microsatellite Instability-High (MSI-H) vs. Microsatellite Stable (MSS) Cancer Cell Lines

Recent evidence strongly suggests that WRN is a selective vulnerability in MSI-H cancer cells.[5] Therefore, a comparative study using well-characterized MSI-H and MSS cell lines is highly recommended.

| Cell Line | Cancer Type | MSI Status | Key Characteristics | Reference |

| SW48 | Colorectal | MSI-H | Shows sensitivity to WRN inhibitors. | [6] |

| HCT 116 | Colorectal | MSI-H | Demonstrates dependency on WRN for viability. | [5] |

| RKO | Colorectal | MSI-H | Exhibits WRN dependency. | [5] |

| HEC-265 | Endometrial | MSI-H | Shows impaired viability upon WRN knockdown. | [5] |

| ISHIKAWA | Endometrial | MSI-H | Sensitive to WRN depletion. | [5] |

| SW620 | Colorectal | MSS | Resistant to WRN inhibitors. | [6] |

| LS1034 | Colorectal | MSS | Less sensitive to WRN depletion. | [5] |

| SK-CO-1 | Colorectal | MSS | Shows minimal effects from WRN knockdown. | [5] |

| MFE-280 | Endometrial | MSS | Not dependent on WRN for viability. | [5] |

Cell Lines with Varying p53 and Telomerase Status

The cellular response to WRN inhibition can also be influenced by the status of the p53 tumor suppressor and the mechanism of telomere maintenance.

| Cell Line | p53 Status | Telomerase/ALT | Key Characteristics | Reference |

| U2-OS | Wild-type p53 | ALT | Osteosarcoma cell line that utilizes the Alternative Lengthening of Telomeres (ALT) pathway. Shows reduced proliferation in response to this compound. | [1][2] |

| HeLa | p53-deficient (due to HPV) | Telomerase-positive | Cervical cancer cell line. May show reduced sensitivity due to lack of functional p53. | [1] |

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against various helicases.

| Target Helicase | IC50 (μM) | Reference |

| WRN | 2.3 | [2][3] |

| BLM | 12.5 | [2][3] |

| FANCJ | 3.4 | [2][3] |

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of selected cell lines.

Materials:

-

Recommended cell lines (e.g., U2-OS, SW48, SW620)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 to 100 μM is recommended.[2] Include a DMSO-only control.

-

Remove the overnight culture medium and add 100 μL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plates for 24, 48, and 72 hours.[2]

-

At each time point, add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot dose-response curves to determine the IC50 value for cell proliferation.

Experimental Workflow Diagram

Caption: Workflow for the cell proliferation assay.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Recommended cell lines (e.g., HCT 116, RKO, LS1034, SK-CO-1)

-

6-well plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Crystal violet staining solution

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the DMSO control.

Immunofluorescence Staining for DNA Damage Markers

This protocol is used to visualize DNA damage by staining for markers such as γ-H2AX.

Materials:

-

Recommended cell lines grown on coverslips

-

This compound (dissolved in DMSO)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with this compound or DMSO for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary antibody against γ-H2AX overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per cell.

Conclusion

The selection of appropriate cell lines is paramount for the successful investigation of the WRN inhibitor this compound. We recommend a panel of cell lines that includes both MSI-H and MSS backgrounds to explore the synthetic lethal interaction with WRN inhibition. Additionally, comparing cell lines with different p53 and telomerase maintenance mechanisms, such as U2-OS and HeLa, will provide further insights into the compound's mechanism of action. The provided protocols offer a starting point for the in vitro characterization of this compound.

References

- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NCGC00029283: A Werner Syndrome Helicase (WRN) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00029283 is a potent small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in experimental settings, including solubility data, preparation of stock solutions, and methodologies for relevant in vitro and cell-based assays.

Compound Information and Properties

This compound is a valuable tool for studying the cellular functions of WRN and for exploring therapeutic strategies targeting DNA repair pathways, particularly in the context of synthetic lethality in cancers with specific DNA repair deficiencies.

| Property | Value |

| Synonyms | N/A |

| CAS Number | 714240-31-0 |

| Molecular Formula | C₁₈H₁₂FN₃O₃ |

| Molecular Weight | 337.30 g/mol |

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.

Solubility Data

| Solvent | Concentration | Notes |

| DMSO | 6.94 mg/mL (20.58 mM) | Ultrasonic and warming to 60°C may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. |

Note: Solubility in aqueous buffers like PBS has not been quantitatively determined but is expected to be low. It is recommended to use a DMSO stock solution and dilute it into the final aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system (typically ≤ 0.5%).

Preparation of Stock Solutions

-

DMSO Stock (10 mM):

-

Accurately weigh the required amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3373 mg of this compound in 1 mL of DMSO.

-

Vortex and, if necessary, gently warm the solution and sonicate until the compound is fully dissolved.

-

-

Storage:

-

Store the DMSO stock solution in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2]

-

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

-

Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour before opening the vial.[1]

-

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

In Vitro WRN Helicase Inhibition Assay (Radiometric)

This assay measures the ability of this compound to inhibit the DNA unwinding activity of purified WRN protein.

Materials:

-

Full-length recombinant WRN protein

-

Radiolabeled forked DNA substrate (FORKR)

-

Reaction Buffer (specific to the enzyme provider)

-

ATP

-

2X STOP dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Non-denaturing polyacrylamide gel (e.g., 12%)

-

1X TBE Buffer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, add 15 µL of reaction buffer.

-

Add 1 µL of this compound at various concentrations (e.g., 0.5–100 µM final concentration) or DMSO as a vehicle control.

-

Add 1 µL of WRN protein (e.g., 1 nM final concentration) and incubate at room temperature for 15 minutes.

-

-

Initiation of Reaction:

-

Add 3 µL of a mix containing the radiolabeled FORKR DNA substrate (e.g., 0.5 nM final concentration) and ATP (e.g., 2 mM final concentration).

-

Incubate the reaction at 37°C for 15 minutes.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 20 µL of 2X STOP dye.

-

-

Analysis:

-

Resolve the reaction products on a 12% non-denaturing polyacrylamide gel by electrophoresis in 1X TBE buffer.

-

Visualize the radiolabeled DNA bands using autoradiography. The unwound single-stranded DNA will migrate faster than the forked duplex substrate.

-

Quantify the band intensities to determine the percentage of helicase activity inhibition at each concentration of this compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Proliferation Assay

This protocol determines the effect of this compound on the proliferation of cancer cell lines, such as U2-OS osteosarcoma cells.

Materials:

-

U2-OS cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., WST-1)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the U2-OS cells.

-

Resuspend the cells in complete medium to a density of 35,000 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

After allowing the cells to adhere overnight, remove the medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-100 µM) or DMSO vehicle control.

-

-

Incubation:

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Measurement of Cell Proliferation:

-

At each time point, add 10 µL of WST-1 reagent to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the DMSO-treated control wells to determine the percentage of cell proliferation.

-

Plot the percentage of proliferation against the concentration of this compound to determine the dose-response effect.

-

Immunofluorescence Staining for DNA Damage Markers

This protocol allows for the visualization of DNA damage foci (e.g., γH2AX and 53BP1) in cells treated with this compound, often in combination with a DNA damaging agent to assess synthetic lethality.

Materials:

-

Cells grown on coverslips

-